![molecular formula C17H19ClN4O2 B12231877 N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B12231877.png)
N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyrimidine ring and a piperidine ring, which are connected through a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The synthesis begins with the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoyl chloride.
Piperidine Derivative Formation: The benzoyl chloride is then reacted with piperidine to form the corresponding benzoyl piperidine derivative.
Pyrimidine Ring Formation: The final step involves the reaction of the benzoyl piperidine derivative with a pyrimidine precursor under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave irradiation, high-throughput screening of reaction conditions, and the use of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-1,3-benzodioxol-4-yl)-6-methoxy-7-(3-piperidin-1-yl)pyrimidin-4-amine: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
4-Amino-5-chloro-2-methoxybenzoyl derivatives: These compounds have similar benzoyl groups but differ in their amine and pyrimidine substituents.
Uniqueness
N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H19ClN4O2 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-15-3-2-12(18)10-14(15)17(23)22-8-5-13(6-9-22)21-16-4-7-19-11-20-16/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,19,20,21) |
InChI Key |
HQZJADRMAMBDJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)NC3=NC=NC=C3 |
Origin of Product |
United States |
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